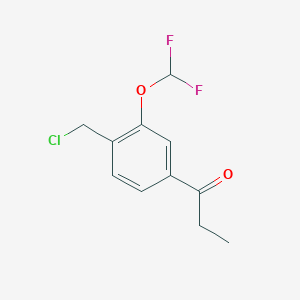
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O2 It is a derivative of propanone, featuring a chloromethyl group and a difluoromethoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloromethylphenol and difluoromethoxybenzene.
Reaction Conditions: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid. The difluoromethoxy group is introduced via a nucleophilic substitution reaction using difluoromethyl ether.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Scientific Research Applications
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Comparison with Similar Compounds
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one and 1-(4-(Chloromethyl)-3-(trifluoromethoxy)phenyl)propan-1-one.
Uniqueness: The presence of the difluoromethoxy group and the specific substitution pattern on the phenyl ring make this compound unique
Properties
Molecular Formula |
C11H11ClF2O2 |
|---|---|
Molecular Weight |
248.65 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-3-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11ClF2O2/c1-2-9(15)7-3-4-8(6-12)10(5-7)16-11(13)14/h3-5,11H,2,6H2,1H3 |
InChI Key |
SSABJSZKTHFOFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)CCl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















